Welcome to the BenchChem Online Store!
molecular formula C16H13ClN2O2 B035609 Diazepam N-oxide CAS No. 2888-64-4

Diazepam N-oxide

Cat. No. B035609
M. Wt: 300.74 g/mol
InChI Key: FPRDNGOSKVGXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05662911

Procedure details

5.70 g (20 mmol) of 7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on (manufactured by Sigma, No. T 8275) are dissolved in 150 ml of dichloromethane and 13.8 g (40 mmol) of 3-chloro-peroxybenzoic acid (manufactured by Aldrich, No. 27.303-1) are added under stirring at 20° C. Stirring of the solution is continued for 1.5 h at 20° C. Then the reaction mixture is washed first with 200 ml of 5% NH3 and subsequently with 200 μl of 0.1 n NaOH. The solvent is removed on an rotatione evaporator and the remaining oily residue is dissolved in 25 ml of isopropanol under heating to 40°-45° C. Subsequently, the product is allowed to crystallize under slow cooling down to room temperature. 2 hours after the onset of crystallization, the solid product 2 is drawn off and washed with 50 ml of isopropanol and 50 ml of diisopropylether. The mixture is then dried over night over paraffin in an exsiccator.
Name
7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N:8]=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1.ClC1C=C(C=CC=1)C(OO)=[O:26]>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N+:8]([O-:26])=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1

Inputs

Step One
Name
7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on
Quantity
5.7 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
under stirring at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
27.303-1) are added
STIRRING
Type
STIRRING
Details
Stirring of the solution
WASH
Type
WASH
Details
Then the reaction mixture is washed first with 200 ml of 5% NH3 and subsequently with 200 μl of 0.1 n NaOH
CUSTOM
Type
CUSTOM
Details
The solvent is removed on an rotatione evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oily residue is dissolved in 25 ml of isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
under heating to 40°-45° C
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
under slow cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
2 hours after the onset of crystallization
Duration
2 h
WASH
Type
WASH
Details
washed with 50 ml of isopropanol and 50 ml of diisopropylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is then dried over night over paraffin in an exsiccator

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC=1C=CC2=C(C(=[N+](CC(N2C)=O)[O-])C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.